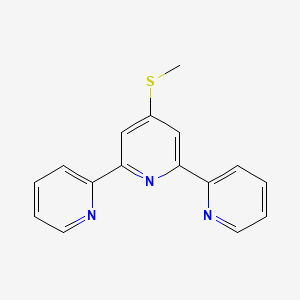

4'-Methylthio-2,2':6',2''-terpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Methylthio-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C16H13N3S and a molecular weight of 279.36000 . It is also known by other synonyms such as 4’-methylsulfanyl-2,2’:6’,2’'-terpyridine .

Synthesis Analysis

The synthesis of 4’-Methylthio-2,2’:6’,2’'-terpyridine has been documented in several studies . For instance, Potts et al. (1981) and Cuenoud et al. (1991) have reported synthetic routes involving 2-Acetopyridine . Other researchers have used different starting materials and conditions to synthesize this compound .Molecular Structure Analysis

The molecular structure of 4’-Methylthio-2,2’:6’,2’‘-terpyridine consists of a terpyridine core with a methylthio group at the 4’ position . The exact mass of the molecule is 279.08300 .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Methylthio-2,2’:6’,2’'-terpyridine are not detailed in the search results, terpyridine compounds are known to be effective coordinating agents and key building blocks in supramolecular chemistry and materials .Physical And Chemical Properties Analysis

4’-Methylthio-2,2’:6’,2’'-terpyridine has a density of 1.27g/cm3, a boiling point of 460.4ºC at 760 mmHg, and a flash point of 232.2ºC . The melting point is not available .Aplicaciones Científicas De Investigación

Light-Emitting Materials

4’-Methylthio-2,2’6’,2’'-terpyridine is used in the synthesis of : 4’-Methylthio-2,2’:6’,2’'-terpyridine is used in the synthesis of π-conjugated polymers which are significant in the development of light-emitting materials. When coordinated with metal ions, these polymers exhibit potential for the synthesis of metallo-supramolecular or metallo-polymer materials, which are crucial in light-to-electricity or electricity-to-light conversion fields .

Photovoltaic Materials

The same π-conjugated polymers containing terpyridine moieties are also applied in photovoltaic materials . Their enhanced coordination with transition metal ions, modifiable molecular structure, and excellent electrochemical properties make them suitable candidates for photoelectric materials and devices .

Antiproliferative Agents

Terpyridine derivatives, when coordinated with zinc ions, have shown antiproliferative activity against tumor cells. These compounds intercalate into the DNA of tumor cells, affecting their replication and transcription, which plays a role in their anticancer mechanism .

DNA Interaction Studies

These zinc(II) terpyridine complexes also exhibit strong affinity binding with DNA as intercalators. They induce DNA conformational transitions, which can be studied using absorption spectroscopy, fluorescence titration, circular dichroism spectroscopy, and molecular modeling .

Photocatalytic Activity

Terpyridine-based metal–organic frameworks (MOFs) can integrate different chromophores to adjust their spatial arrangement and intermolecular interaction. This improves the nature of optoelectronic properties and enables photocatalytic activity, which is essential in the field of environmental remediation .

Supramolecular Chemistry

The ligand properties of terpyridine make it a key building block in supramolecular chemistry . It is effective in forming stable complexes with d-block metal ions, which are used in linear polynuclear metal complexes, grids, metallomacrocycles, and metal coordination polymers .

Optoelectronic Devices

Due to its versatile properties when combined with π-conjugation structures, terpyridine-containing polymers are used in the construction of optoelectronic devices . These devices are pivotal in modern technology for applications such as sensors and displays .

Material Science

In material science, the thermal stability and electrochemical properties of terpyridine-based polymers make them suitable for creating advanced materials with specific mechanical and chemical properties for industrial applications .

Propiedades

IUPAC Name |

4-methylsulfanyl-2,6-dipyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHDDGIUNCPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methylthio-2,2':6',2''-terpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate](/img/structure/B2915974.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2915977.png)

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)

![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)

![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)